![molecular formula C13H16N3O4 B1588874 2-(4-Nitrophenyl)-4,4,5,5-tetramethylimidazoline-3-oxide-1-oxyl CAS No. 38582-73-9](/img/structure/B1588874.png)
2-(4-Nitrophenyl)-4,4,5,5-tetramethylimidazoline-3-oxide-1-oxyl
Overview
Description
2-(4-Nitrophenyl)-4,4,5,5-tetramethylimidazoline-3-oxide-1-oxyl (NO-TEMPO) is a spin-trapping agent and a nitroxide radical. NO-TEMPO is used in a variety of scientific research applications, including the study of free radical biology and biochemistry. It is a powerful tool for understanding the mechanisms of action of free radicals, their biochemical and physiological effects, and the advantages and limitations of laboratory experiments. NO-TEMPO is also used to study the effects of oxidative stress and to investigate the role of nitric oxide in various biological processes.
Scientific Research Applications
Magnetic Properties and Interactions
Synthesis and Magnetic Properties : The synthesis of various nitroxide radicals, including derivatives of 2-(4-Nitrophenyl)-4,4,5,5-tetramethylimidazoline-3-oxide-1-oxyl, and their magnetic properties were studied. These radicals exhibit ferromagnetic and antiferromagnetic interactions, with temperature-dependent molar magnetic susceptibilities measured by SQUID susceptometers. These studies contribute to understanding the magnetic behavior of organic radicals (Tanaka et al., 1998).
Ferromagnetic Intermolecular Coupling : Research on the nitronyl nitroxide radical 2-(4-thiomethylphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (related to the 2-(4-Nitrophenyl) derivative) revealed significant ferromagnetic intermolecular coupling. These findings are evidenced by magnetic measurements and EPR spectra, which are critical for understanding the magnetic interactions in these compounds (Caneschi et al., 1995).
Molecular Structures and Crystal Analysis
- Crystal Structures of Nitroxide Radicals : Studies have been conducted on the crystal structures of nitronyl nitroxide radicals and their complexes, such as those derived from 2-(4-Nitrophenyl)-4,4,5,5-tetramethylimidazoline-3-oxide-1-oxyl. These studies include analyzing ligand formations and molecular interactions, essential for understanding the structural properties of these compounds (Zhu Hui-min, 2011).
Chemical Reactions and Interactions
- Reactions with Nitric Oxide : Nitric oxide reacts with nitronyl nitroxides, including derivatives of the specified compound, to form imino nitroxides. This transformation is significant for understanding the chemical behavior of nitroxides and has implications in fields like biochemistry and materials science (Hogg et al., 1995).
Advanced Applications in Molecular Electronics
- Photoswitching of Magnetic Interaction : Research involving the photoswitching of intramolecular magnetic interactions in compounds, including those related to 2-(4-Nitrophenyl)-4,4,5,5-tetramethylimidazoline-3-oxide-1-oxyl, highlights advanced applications in molecular electronics. These findings demonstrate the potential of using such radicals in developing switchable magnetic materials (Matsuda & Irie, 2000).
properties
InChI |
InChI=1S/C13H16N3O4/c1-12(2)13(3,4)15(18)11(14(12)17)9-5-7-10(8-6-9)16(19)20/h5-8H,1-4H3 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNMZQREQCFTOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C([N+](=C(N1[O])C2=CC=C(C=C2)[N+](=O)[O-])[O-])(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40457352 | |
Record name | p-NPNN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40457352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Nitrophenyl)-4,4,5,5-tetramethylimidazoline-3-oxide-1-oxyl | |
CAS RN |
38582-73-9 | |
Record name | p-NPNN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40457352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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